N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE
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Overview
Description
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE typically involves the reaction of cyclohexene with ethylamine under controlled conditions. The process may include the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N- [2- (1-Cyclohexen-1-yl)ethyl]-2- (4-methoxyphenyl)acetamide: Shares a similar cyclohexene structure but differs in the functional groups attached.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexene ring, used in different chemical contexts.
Uniqueness
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE is unique due to its combination of cyclohexene and cyclopentyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJVWPZSZRLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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